molecular formula C14H19NO4 B12886547 2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone CAS No. 70585-60-3

2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone

Cat. No.: B12886547
CAS No.: 70585-60-3
M. Wt: 265.30 g/mol
InChI Key: BAWROKQOTBLQSB-UHFFFAOYSA-N
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Description

2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone is a chemical compound with the molecular formula C14H19NO4 It is characterized by the presence of three hydroxyl groups and a pyrrolidine ring attached to a butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trihydroxybenzaldehyde and pyrrolidine.

    Condensation Reaction: The aldehyde group of 2,4,6-trihydroxybenzaldehyde undergoes a condensation reaction with pyrrolidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the final product, 2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target proteins, affecting their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2’,4’,6’-Trihydroxyacetophenone: Similar structure but lacks the pyrrolidine ring.

    4-Hydroxy-4-(pyrrolidin-1-yl)butyrophenone: Similar structure but lacks the additional hydroxyl groups.

Uniqueness

2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone is unique due to the combination of three hydroxyl groups and a pyrrolidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

70585-60-3

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-pyrrolidin-1-yl-1-(2,4,6-trihydroxyphenyl)butan-1-one

InChI

InChI=1S/C14H19NO4/c16-10-8-12(18)14(13(19)9-10)11(17)4-3-7-15-5-1-2-6-15/h8-9,16,18-19H,1-7H2

InChI Key

BAWROKQOTBLQSB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCC(=O)C2=C(C=C(C=C2O)O)O

Origin of Product

United States

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